Cas no 22135-49-5 (Benzenemethanol, a-propyl-, (aS)-)

Benzenemethanol, a-propyl-, (aS)-, is a highly selective chiral intermediate. It features an enantiopure configuration, ensuring predictable and consistent reaction outcomes. This compound's a-S configuration minimizes potential side reactions, enhancing the efficiency of synthetic pathways. Its purity and specificity make it ideal for complex organic syntheses requiring high enantiomeric excess.
Benzenemethanol, a-propyl-, (aS)- structure
22135-49-5 structure
商品名:Benzenemethanol, a-propyl-, (aS)-
CAS番号:22135-49-5
MF:C10H14O
メガワット:150.21756
MDL:MFCD00064282
CID:262128
PubChem ID:24859073

Benzenemethanol, a-propyl-, (aS)- 化学的及び物理的性質

名前と識別子

    • Benzenemethanol, a-propyl-, (aS)-
    • (S)-(?)-1-Phenyl-1-butanol
    • (-)-(S)-phenylpropylcarbinol
    • (1S)-1-phenyl-1-butanol
    • (S)-(-)-
    • (S)-(-)-1-Phenyl-1-butanol
    • (S)-(-)-1-phenylbutan-1-ol
    • (S)-(-)-1-phenylbutanol
    • (S)-1-butylphenylethanol
    • 317322_ALDRICH
    • AC1L455T
    • A-Propylbenzyl alcohol
    • CHEMBL423961
    • S-(-)-1-Phenylbutan-1-ol
    • SureCN1295513
    • UNII-LJM1441XOL
    • (-)-1-PHENYL-1-BUTANOL
    • (1S)-1-phenylbutan-1-ol
    • (s)-1-phenylbutan-1-ol
    • (S)-(-)-1-Phenyl-1-butanol, 97%
    • (S)-.ALPHA.-PROPYLBENZENEMETHANOL
    • Benzenemethanol, alpha-propyl-, (alphaS)-
    • AKOS010367900
    • (S)-1-PHENYLBUTANOL
    • Q27283029
    • (s)-1-phenyl-1-butanol
    • 1-PHENYLBUTANOL, (S)-
    • (S)-1-Phenyl-1-butanol, ee 99%
    • 1-Phenyl-butan-1-ol
    • (S)-(-)-a-Propylbenzyl alcohol
    • BENZYL ALCOHOL, .ALPHA.-PROPYL-, (S)-(-)-
    • 1-Phenylbutanol, (-)-
    • (-)-1-phenylbutanol
    • MFCD00064282
    • A815966
    • 22135-49-5
    • (s)-phenylbutanol
    • J-014549
    • DTXSID60944779
    • J-014546
    • (S)-(-)-1-Phenyl-butan-1-ol
    • LJM1441XOL
    • S-(-)-1-Phenyl-1-butanol
    • (.ALPHA.S)-.ALPHA.-PROPYLBENZENEMETHANOL
    • BENZENEMETHANOL, .ALPHA.-PROPYL-, (S)-
    • BENZENEMETHANOL, .ALPHA.-PROPYL-, (.ALPHA.S)-
    • SCHEMBL1295513
    • G68513
    • HQRWWHIETAKIMO-JTQLQIEISA-N
    • (S)-()-1-Phenyl-1-butanol
    • MDL: MFCD00064282
    • インチ: InChI=1S/C10H14O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6H2,1H3/t10-/m0/s1
    • InChIKey: HQRWWHIETAKIMO-JTQLQIEISA-N
    • ほほえんだ: CCC[C@@H](C1=CC=CC=C1)O

計算された属性

  • せいみつぶんしりょう: 150.10400
  • どういたいしつりょう: 150.104
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 95
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 20.2Ų
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 0.9108 (rough estimate)
  • ゆうかいてん: 45-47 °C (lit.)
  • ふってん: 120 °C/0.05 mmHg(lit.)
  • フラッシュポイント: 華氏温度:217.4°f< br / >摂氏度:103°C< br / >
  • 屈折率: 1.5190 (estimate)
  • PSA: 20.23000
  • LogP: 2.52010
  • 光学活性: [α]21/D −48.6°, c = 5 in chloroform
  • ようかいせい: 使用できません

Benzenemethanol, a-propyl-, (aS)- セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • セキュリティの説明: S22-S24/25

Benzenemethanol, a-propyl-, (aS)- 税関データ

  • 税関コード:2906299090
  • 税関データ:

    中国税関コード:

    2906299090

    概要:

    29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

Benzenemethanol, a-propyl-, (aS)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Cooke Chemical
S0393316-1g
(S)-(?)-1-Phenyl-1-butanol
22135-49-5 97%
1g
RMB 1333.35 2025-02-21
abcr
AB425860-1g
(S)-1-Phenyl-1-butanol, ee 99%; .
22135-49-5
1g
€203.50 2024-08-03
Ambeed
A937980-250mg
(S)-1-Phenylbutan-1-ol
22135-49-5 97%
250mg
$110.0 2024-07-28
A2B Chem LLC
AB55847-100mg
(S)-()-1-Phenyl-1-butanol
22135-49-5 97%
100mg
$60.00 2024-04-20
1PlusChem
1P003CVB-100mg
(S)-()-1-Phenyl-1-butanol
22135-49-5 97%
100mg
$89.00 2023-12-18
abcr
AB425860-1 g
(S)-1-Phenyl-1-butanol, ee 99%; .
22135-49-5
1g
€203.50 2023-05-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA02860-1g
Benzenemethanol, a-propyl-, (aS)-
22135-49-5 97%
1g
¥2062.0 2024-07-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
317322-1G
Benzenemethanol, a-propyl-, (aS)-
22135-49-5 97%
1G
¥1622.56 2022-02-24
Ambeed
A937980-1g
(S)-1-Phenylbutan-1-ol
22135-49-5 97%
1g
$312.0 2024-07-28
Ambeed
A937980-100mg
(S)-1-Phenylbutan-1-ol
22135-49-5 97%
100mg
$60.0 2024-07-28

Benzenemethanol, a-propyl-, (aS)- 合成方法

Benzenemethanol, a-propyl-, (aS)- 関連文献

Benzenemethanol, a-propyl-, (aS)-に関する追加情報

Benzenemethanol, a-Propyl-, (αS)- (CAS No. 22135-49-5): An Overview of Its Properties, Applications, and Recent Research Developments

Benzenemethanol, a-propyl-, (αS)- (CAS No. 22135-49-5) is a chiral compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound, also known as (αS)-1-(1-phenylethyl)ethanol, is characterized by its unique stereochemistry and versatile reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceutical agents.

The molecular formula of Benzenemethanol, a-propyl-, (αS)- is C10H14O, and its molecular weight is 150.21 g/mol. The compound features a benzene ring attached to a chiral carbon center, which is further substituted with an a-propyl group. This specific arrangement of atoms imparts the compound with distinct optical properties and chemical reactivity.

In terms of physical properties, Benzenemethanol, a-propyl-, (αS)- is a colorless liquid with a characteristic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. The compound's boiling point is approximately 180°C at atmospheric pressure, and it has a density of around 0.95 g/cm³ at room temperature.

The chemical reactivity of Benzenemethanol, a-propyl-, (αS)- is primarily centered around its hydroxyl group and the chiral carbon center. The hydroxyl group can undergo various reactions such as esterification, etherification, and oxidation. The chiral center makes the compound suitable for enantioselective synthesis, which is crucial in the development of chiral drugs and other bioactive compounds.

One of the key applications of Benzenemethanol, a-propyl-, (αS)- is in the pharmaceutical industry. It serves as an important intermediate in the synthesis of several drugs, including those used in the treatment of cardiovascular diseases, neurological disorders, and cancer. The chiral nature of the compound ensures that the final drug products have the desired enantiomeric purity, which is essential for their efficacy and safety.

Recent research has highlighted the potential of Benzenemethanol, a-propyl-, (αS)- in developing novel therapeutic agents. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties. Another study in *Organic Letters* reported the synthesis of new anticancer agents using Benzenemethanol, a-propyl-, (αS)- as a key intermediate.

In addition to its pharmaceutical applications, Benzenemethanol, a-propyl-, (αS)- has found use in materials science. Its unique stereochemistry makes it suitable for the preparation of chiral polymers and liquid crystals. These materials have applications in advanced electronic devices and optical sensors.

The synthesis of Benzenemethanol, a-propyl-, (αS)- can be achieved through various methods. One common approach involves the asymmetric reduction of 1-(1-phenylethyl)ethyl ketone using chiral catalysts or enzymes. This method ensures high enantioselectivity and yield, making it suitable for large-scale production.

From an environmental perspective, Benzenemethanol, a-propyl-, (αS)- is considered to have low toxicity and environmental impact when handled properly. However, it is important to follow standard safety protocols during its handling and storage to prevent any potential hazards.

In conclusion, Benzenemethanol, a-propyl-, (αS)- (CAS No. 22135-49-5) is a versatile chiral compound with significant applications in pharmaceuticals and materials science. Its unique stereochemistry and chemical reactivity make it an essential intermediate in the synthesis of various bioactive molecules and advanced materials. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in modern chemistry.

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Amadis Chemical Company Limited
(CAS:22135-49-5)Benzenemethanol, a-propyl-, (aS)-
A815966
清らかである:99%
はかる:1g
価格 ($):281.0